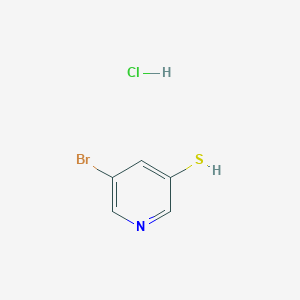5-Bromopyridine-3-thiol hydrochloride
CAS No.:
Cat. No.: VC13701988
Molecular Formula: C5H5BrClNS
Molecular Weight: 226.52 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H5BrClNS |
|---|---|
| Molecular Weight | 226.52 g/mol |
| IUPAC Name | 5-bromopyridine-3-thiol;hydrochloride |
| Standard InChI | InChI=1S/C5H4BrNS.ClH/c6-4-1-5(8)3-7-2-4;/h1-3,8H;1H |
| Standard InChI Key | JIYFPWOJOWONCN-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC=C1Br)S.Cl |
| Canonical SMILES | C1=C(C=NC=C1Br)S.Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
5-Bromopyridine-3-thiol hydrochloride consists of a pyridine ring substituted with a bromine atom at position 5 and a thiol (-SH) group at position 3, protonated as a hydrochloride salt (Fig. 1). The hydrochloride moiety enhances the compound’s stability and solubility in polar solvents.
Table 1: Structural and Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 5-bromopyridine-3-thiol; hydrochloride |
| Molecular Formula | C₅H₅BrClNS |
| Molecular Weight | 226.52 g/mol |
| CAS Number | 2665660-58-0 |
| InChI | InChI=1S/C₅H₄BrNS.ClH/c6-4-1-5 |
The parent compound, 5-bromopyridine-3-thiol (CAS: 552331-85-8), has a molecular weight of 190.06 g/mol and lacks the hydrochloride counterion.
Synthesis and Production
Synthetic Pathways
The hydrochloride salt is typically synthesized via protonation of 5-bromopyridine-3-thiol using hydrochloric acid. The thiol precursor can be prepared through bromination of pyridine-3-thiol or via nucleophilic substitution reactions. For example, bromination at the pyridine ring’s fifth position may involve electrophilic aromatic substitution using bromine or N-bromosuccinimide under controlled conditions.
Industrial-Scale Considerations
Industrial production emphasizes yield optimization and purity. Continuous flow reactors and catalytic systems are employed to enhance selectivity, particularly to avoid di-substitution or oxidation of the thiol group. Post-synthetic purification often involves recrystallization from methanol or ethanol to isolate the hydrochloride salt.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. The hydrochloride salt form improves aqueous solubility compared to the free thiol. Stability data indicate susceptibility to oxidation; thus, storage under inert atmospheres (N₂ or Ar) is recommended.
Table 2: Key Physicochemical Properties
| Property | Value |
|---|---|
| Solubility in Water | Partially soluble |
| Melting Point | Not reported |
| Stability | Air-sensitive (oxidizes to disulfide) |
Applications in Research and Industry
Organic Synthesis
The thiol group enables participation in Michael additions, disulfide bond formation, and metal coordination. For instance, it serves as a ligand in nickel-catalyzed cross-coupling reactions, analogous to methods described for thioglycosides (Fig. 2) .
Comparative Analysis with Related Compounds
5-Bromopyridine-3-carbothioamide (CAS: 890093-82-0)
This carbothioamide derivative (C₆H₅BrN₂S) replaces the thiol with a thiocarbamide group, altering reactivity. It lacks the hydrochloride salt, reducing solubility but enhancing stability toward oxidation.
6-Bromopyridine-3-thiol (CAS: Not reported)
Positional isomerism shifts the bromine to the sixth position, impacting electronic distribution and nucleophilic substitution rates.
Future Perspectives
Further research should explore:
-
Catalytic Applications: As ligands in asymmetric catalysis.
-
Drug Discovery: Structure-activity relationship (SAR) studies for kinase inhibitors.
-
Material Science: Incorporation into conductive polymers via sulfur-metal interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume